4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

Descripción

Propiedades

IUPAC Name |

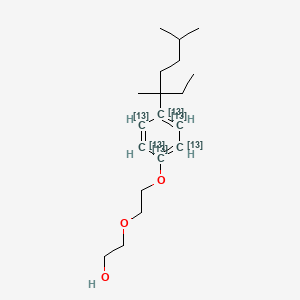

2-[2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6+1,7+1,8+1,9+1,17+1,18+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEUZASFOXCTSR-XMEDIYHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(CCC(C)C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675864 |

Source

|

| Record name | 2-(2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-36-7 |

Source

|

| Record name | 2-(2-{[4-(3,6-Dimethylheptan-3-yl)(~13~C_6_)phenyl]oxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-36-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 13C6-Labeled Nonylphenol Diethoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 13C6-labeled nonylphenol diethoxylate, a critical internal standard for the accurate quantification of nonylphenol and its ethoxylates in various matrices. This document details its properties, analytical methodologies for its use, and relevant biological and environmental pathways.

Physicochemical Properties

13C6-labeled nonylphenol diethoxylate is an isotopically labeled analog of nonylphenol diethoxylate, where six carbon atoms in the phenyl ring are replaced with carbon-13 isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the target analyte but is detected at a different mass-to-charge ratio, thus correcting for matrix effects and variations in instrument response.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of both unlabeled and 13C6-labeled 4-nonylphenol diethoxylate. It is important to note that while the molecular weight is different, other physicochemical properties such as solubility and the octanol-water partition coefficient are not expected to differ significantly from the unlabeled form for practical applications as an internal standard.

| Property | Unlabeled 4-Nonylphenol Diethoxylate | 13C6-Labeled 4-Nonylphenol Diethoxylate | Reference(s) |

| Molecular Formula | C₁₉H₃₂O₃ | ¹³C₆C₁₃H₃₂O₃ | [2][3] |

| Molecular Weight | 308.46 g/mol | 314.41 g/mol | [2] |

| Appearance | Colorless to pale yellow oil/viscous liquid | Not specified, expected to be similar to unlabeled | [3][4] |

| Water Solubility | >1000 mg/L (technical mixture); 3.702 mg/L at 25 °C (estimated for 4-NP2EO) | Not experimentally determined, expected to be very similar to unlabeled form. | [5][6] |

| Solubility in Organic Solvents | Soluble in methanol, chloroform, and ethyl acetate (slightly) | Not experimentally determined, expected to be very similar to unlabeled form. | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 4.48 (for 4-nonylphenol) | Not experimentally determined, expected to be very similar to unlabeled form. |

Synthesis Overview

A detailed, step-by-step synthesis protocol for 13C6-labeled nonylphenol diethoxylate is not publicly available, likely due to its proprietary nature as a commercial analytical standard. However, the general synthetic strategy involves a two-step process:

-

Synthesis of 13C6-labeled 4-nonylphenol: This is the critical step where the isotopic label is introduced. A common method for carbon-labeling phenols involves the reaction of a suitable precursor with a 13C-labeled reagent. For instance, a general procedure for the synthesis of 1-13C phenols involves the use of dibenzyl carbonate-carbonyl-13C.[7]

-

Ethoxylation of 13C6-labeled 4-nonylphenol: The labeled phenol is then reacted with ethylene oxide in the presence of a catalyst to add the diethoxylate chain. The number of ethoxylate units can be controlled by the reaction conditions.

Experimental Protocols for Analytical Applications

13C6-labeled nonylphenol diethoxylate is primarily used as an internal standard in the analysis of environmental and biological samples for the presence of nonylphenol and its ethoxylates. Below are detailed methodologies for its application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Water Samples by LC-MS/MS

This protocol describes the extraction and analysis of nonylphenol and nonylphenol diethoxylate from water samples using solid-phase extraction (SPE) and LC-MS/MS, with 13C6-labeled nonylphenol diethoxylate as an internal standard.[8][9]

3.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 6 mL of dichloromethane (DCM), followed by 6 mL of methanol, and finally 12 mL of deionized water. Ensure the cartridge does not go dry.[10]

-

Sample Loading: Take a 500 mL water sample, acidify to pH < 2 with HCl, and spike with a known concentration of 13C6-labeled nonylphenol diethoxylate solution. Load the sample onto the conditioned SPE cartridge at a flow rate of 2-5 mL/min.[8]

-

Washing: After the entire sample has passed through, wash the cartridge with a suitable solvent to remove interferences.

-

Drying: Dry the cartridge under a vacuum for 15-30 minutes until the sorbent is visibly dry.[8]

-

Elution: Elute the analytes and the internal standard from the cartridge by passing 3 x 1 mL of methanol followed by 1 mL of acetonitrile.[11]

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of a methanol/water (50:50, v/v) mixture.[11]

3.1.2 LC-MS/MS Parameters

-

LC Column: C18 column (e.g., 3 µm particle size, 150 x 2.0 mm)[12]

-

Mobile Phase A: Water with 0.1% formic acid and 10 mmol/L ammonium acetate[13]

-

Mobile Phase B: Acetonitrile/Isopropanol/Water (10:88:2, v/v/v) with 0.02% formic acid and 2 mmol/L ammonium acetate[13]

-

Gradient: A linear gradient from 50% B to 95% B over 16 minutes, hold for 10 minutes, then return to initial conditions.[12]

-

Flow Rate: 0.2 mL/min[12]

-

Injection Volume: 5 µL[12]

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM)

Suggested MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| 4-Nonylphenol | 219 | 133, 147 | Negative |

| 4-Nonylphenol diethoxylate | 326 | 183, 121 | Positive |

| 13C6-4-Nonylphenol diethoxylate (Internal Standard) | 332 | 189, 127 | Positive |

Note: The MRM transitions for the labeled internal standard are predicted based on the mass shift of +6 Da in the precursor ion and the corresponding fragment containing the labeled phenyl ring.

Analysis of Solid Samples by GC-MS

This protocol outlines the extraction and analysis of nonylphenol and its diethoxylate from solid matrices like soil or sediment, involving derivatization prior to GC-MS analysis.

3.2.1 Sample Preparation: Ultrasonic-Assisted Extraction

-

Extraction: Weigh 2 g of the homogenized solid sample into a glass column. Add a known amount of 13C6-labeled nonylphenol diethoxylate as an internal standard. Perform ultrasonic-assisted extraction with a mixture of water/methanol (30:70, v/v) for 15 minutes at 45°C. Repeat the extraction step.[11]

-

Cleanup: Load the combined extracts onto a C18 SPE cartridge and proceed with elution as described in section 3.1.1.

-

Derivatization: Evaporate the eluate to dryness. Add 50 µL of anhydrous pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30-60 minutes. Cool to room temperature before injection.[14] Derivatization is necessary to increase the volatility of the analytes for GC analysis.[15]

3.2.2 GC-MS Parameters

-

GC Column: Apolar fused silica column (e.g., HP-5ms)[16]

-

Injector Temperature: 250°C

-

Oven Program: Start at a suitable temperature to separate the derivatized analytes, followed by a temperature ramp to elute higher boiling compounds.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

MS Detection: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM is preferred for higher sensitivity.

Mandatory Visualizations

Environmental Degradation Pathway of Nonylphenol Ethoxylates

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. CAS 20427-84-3: 4-Nonylphenol diethoxylate | CymitQuimica [cymitquimica.com]

- 5. 20427-84-3 CAS MSDS (4-Nonyl Phenol Diethoxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-Nonylphenol diethoxylate | C19H32O3 | CID 24773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

- 10. insights.sent2promo.com [insights.sent2promo.com]

- 11. Determination of nonylphenol and nonylphenol ethoxylates in environmental solid samples by ultrasonic-assisted extraction and high performance liquid chromatography-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

Navigating the Isotopic Landscape: A Technical Guide to 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate-13C6 and its Analogs for Advanced Research

For Immediate Release

This technical guide addresses the commercial availability and application of the isotopically labeled internal standard, 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Aimed at researchers, scientists, and professionals in drug development and environmental analysis, this document provides a comprehensive overview of the current market landscape, detailed experimental protocols for its use, and a clear rationale for the selection of appropriate analogs in analytical methodologies.

Executive Summary

The analysis of alkylphenol ethoxylates (APEOs), a class of non-ionic surfactants, is of significant interest due to their widespread use and potential environmental impact. Accurate quantification of these compounds in complex matrices necessitates the use of stable isotope-labeled internal standards. While 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a desirable standard for such analyses, this guide clarifies its current commercial availability and directs researchers to readily available and suitable alternatives. This document serves as a practical resource for laboratories engaged in the trace analysis of APEOs.

Commercial Availability of 4-(3',6'-Dimethyl-3'-heptyl)phenol Diethoxylate-13C6 and Related Analogs

Direct sourcing of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 has proven to be challenging, with most suppliers listing it as "Not Available For Sale." However, several closely related and analytically valuable isotopically labeled analogs are commercially available. These analogs serve as excellent internal standards for the quantification of the parent compound and its ethoxylates.

Below is a summary of the commercially available compounds, their suppliers, and relevant specifications.

| Compound Name | Supplier(s) | CAS Number | Form | Concentration | Solvent |

| 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 | Fisher Scientific, Genome Context, SynGen Inc. | Not specified | Not Available | Not Applicable | Not Applicable |

| 4-(3,6-Dimethyl-3'-heptyl)phenol-diethoxylate-ring-13C6 solution | Sigma-Aldrich, Scientific Sales | Not specified | Solution | 10 µg/mL | Acetone |

| 4-(3,6-Dimethyl-3'-heptyl)phenol monoethoxylate-13C6 | ESSLAB, ZeptoMetrix, Santa Cruz Biotechnology | 1173019-61-8 | Solution | 100 µg/mL | Acetone |

| 4-(3,6-Dimethyl-3'-heptyl)phenol-ring-13C6 | Sigma-Aldrich, Krackeler Scientific, FUJIFILM Wako Chemicals | 1173020-38-6 | Solution | 10 µg/mL or 100 µg/mL | Acetone |

Logical Relationship of Available Analogs

The selection of an appropriate internal standard is critical for accurate quantification. The following diagram illustrates the structural relationship between the target analyte and its commercially available isotopically labeled analogs. The parent phenol-13C6 can be used for the analysis of the unethoxylated compound, while the monoethoxylate-13C6 is a suitable surrogate for short-chain ethoxylates.

Experimental Protocols

The primary application for these isotopically labeled standards is in the quantitative analysis of environmental samples for alkylphenol and alkylphenol ethoxylate contamination. The following are representative protocols for Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

SPME-GC-MS for Nonylphenol and its Short-Chain Ethoxylates in Water

This protocol is adapted from methodologies described for the analysis of endocrine-disrupting compounds in aqueous matrices.

1. Sample Preparation:

-

Collect water samples in amber glass bottles to prevent photodegradation.

-

To a 10 mL aliquot of the water sample in a 20 mL headspace vial, add a magnetic stir bar.

-

Spike the sample with the internal standard solution (e.g., 4-(3,6-Dimethyl-3'-heptyl)phenol monoethoxylate-13C6 or 4-(3,6-Dimethyl-3'-heptyl)phenol-13C6) to a final concentration of 50-100 ng/L.

-

Add sodium chloride (e.g., 2 g) to increase the ionic strength of the sample and enhance the extraction efficiency.

-

Cap the vial with a PTFE-lined septum.

2. SPME Procedure:

-

Use a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coated SPME fiber.

-

Condition the fiber according to the manufacturer's instructions.

-

Place the vial in a heating block or water bath set to 60-80°C with constant stirring.

-

Expose the SPME fiber to the headspace above the sample for 30-60 minutes.

3. GC-MS Analysis:

-

Injector: Desorb the analytes from the fiber in the GC inlet at 250-270°C for 2-5 minutes in splitless mode.

-

Column: Use a non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 180°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 minutes.

-

-

Mass Spectrometer:

-

Operate in Electron Ionization (EI) mode.

-

Acquire data in Selected Ion Monitoring (SIM) mode for target analytes and their 13C-labeled internal standards.

-

LC-MS/MS for a Broader Range of Alkylphenol Ethoxylates

This protocol is suitable for the analysis of a wider range of ethoxylate chain lengths.

1. Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge (e.g., 500 mg) sequentially with 5 mL of methanol and 5 mL of deionized water.

-

Acidify the water sample (e.g., 500 mL) to pH 3-4.

-

Spike the sample with the internal standard solution.

-

Pass the sample through the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with 5 mL of a 5% methanol in water solution.

-

Dry the cartridge under a stream of nitrogen for 30-60 minutes.

-

Elute the analytes with 10 mL of methanol or acetonitrile.

-

Evaporate the eluate to near dryness and reconstitute in a suitable volume (e.g., 1 mL) of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: 5 mM ammonium acetate in methanol or acetonitrile.

-

Gradient: A suitable gradient to separate the ethoxylates (e.g., start at 30% B, ramp to 95% B over 15 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS/MS System:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor the [M+NH4]+ adducts for the ethoxylates and their corresponding 13C-labeled internal standards.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the analysis of environmental samples using an isotopically labeled internal standard.

Conclusion

While the direct commercial availability of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is limited, this technical guide has demonstrated that highly suitable and commercially accessible isotopically labeled analogs exist. The monoethoxylate-13C6 and the parent phenol-13C6 are excellent choices for internal standards in robust and accurate analytical methods for the determination of alkylphenol ethoxylates in various matrices. The provided experimental protocols and workflow diagrams offer a solid foundation for laboratories to develop and implement these critical environmental analyses. Researchers are encouraged to consult the product's Certificate of Analysis for specific instrument techniques and to contact technical service for further support.

In-Depth Technical Guide to the Structure Elucidation of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of nonylphenol ethoxylates, a class of non-ionic surfactants with significant environmental and toxicological interest. The structural confirmation of such standards is paramount for data integrity in research and regulatory monitoring.

Compound Overview

Chemical Name: 2-{2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethoxy}ethanol-13C6 Synonyms: 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-ring-13C6, 3,6,3-Nonylphenol diethoxylate-13C6 CAS Number: 1173019-36-7 Molecular Formula: ¹³C₆C₁₃H₃₂O₃ Molecular Weight: 314.41 g/mol (for the labeled compound)

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate is a specific, highly branched isomer of nonylphenol diethoxylate. The ¹³C₆ labeling on the phenol ring makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio.[1]

Analytical Techniques for Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structure determination of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. A suite of 1D and 2D NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

-

¹H NMR: Provides information on the chemical environment and number of different types of protons.

-

¹³C NMR: Reveals the number of chemically distinct carbon atoms. The ¹³C₆ labeling will result in the absence of signals for the aromatic carbons in a standard ¹³C NMR spectrum, but these can be observed using specialized techniques if necessary.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the overall structure and the presence of specific functional groups.

-

High-Resolution Mass Spectrometry (HRMS): Accurately determines the molecular formula of the parent ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected parent ion to generate a characteristic spectrum of daughter ions, providing detailed structural information.

Predicted and Illustrative Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific labeled compound, the following tables present predicted and illustrative data based on the known structure and typical chemical shifts for similar alkylphenol ethoxylates.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | 6.85 | d | 2H | 8.5 |

| H-3', H-5' (Aromatic) | 7.15 | d | 2H | 8.5 |

| -OCH₂CH₂O- | 4.12 | t | 2H | 4.5 |

| -OCH₂CH₂OH | 3.85 | t | 2H | 4.5 |

| -OCH₂CH₂OH | 3.75 | t | 2H | 5.0 |

| -CH₂OH | 3.65 | t | 2H | 5.0 |

| -OH | ~2.5 (broad) | s | 1H | - |

| H-3 (alkyl) | 1.85 | m | 1H | - |

| H-2 (alkyl) | 1.60 | m | 2H | - |

| H-4 (alkyl) | 1.25 | m | 2H | - |

| H-5 (alkyl) | 1.15 | m | 2H | - |

| H-6 (alkyl) | 0.90 | m | 1H | - |

| H-1, H-7, C3-CH₃ (alkyl) | 0.70 - 0.85 | m | 15H | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C-1' (Aromatic) | 156.0 |

| C-4' (Aromatic) | 142.0 |

| C-3', C-5' (Aromatic) | 128.0 |

| C-2', C-6' (Aromatic) | 114.0 |

| -OCH₂CH₂O- | 69.5 |

| -OCH₂CH₂OH | 67.5 |

| -OCH₂CH₂OH | 72.5 |

| -CH₂OH | 61.5 |

| C-3 (alkyl) | 48.0 |

| C-2 (alkyl) | 30.0 |

| C-4 (alkyl) | 42.0 |

| C-5 (alkyl) | 25.0 |

| C-6 (alkyl) | 28.0 |

| C-1, C-7, C3-CH₃ (alkyl) | 23.0, 14.0, 20.0 |

Note: The aromatic signals (C-1' to C-6') will be absent in the ¹³C spectrum of the ¹³C₆ labeled compound.

Expected 2D NMR Correlations

-

COSY:

-

Correlations between the aromatic protons H-2'/H-6' and H-3'/H-5'.

-

Correlations within the ethoxy chains: -OCH₂- protons with adjacent -CH₂O- protons.

-

Correlations within the heptyl chain, for example, between the protons on C-2 and C-1, and between C-4 and C-5.

-

-

HSQC:

-

Direct correlation between each proton and the carbon it is attached to (e.g., H-2' with C-2', protons of the ethoxy chain with their respective carbons, and protons on the heptyl chain with their corresponding carbons).

-

-

HMBC:

-

Crucial for connecting the fragments:

-

Correlation from the -OCH₂- protons of the ethoxy chain to the aromatic carbon C-1'.

-

Correlations from the protons on C-2 of the heptyl chain to the aromatic carbon C-4'.

-

Long-range correlations within the heptyl chain to confirm its branching pattern.

-

-

Predicted Mass Spectrum Fragmentation

The electron ionization (EI) mass spectrum is expected to show characteristic fragmentation of the alkylphenol and the ethoxy chain.

| m/z (predicted) | Fragment Ion | Proposed Structure/Origin |

| 314 | [M]⁺• | Molecular ion of the ¹³C₆ labeled compound |

| 207 | [M - C₂H₅O - C₂H₄O]⁺• | Loss of the diethoxylate chain |

| 193 | [M - C₃H₇O₂ - C₂H₄]⁺• | Fragmentation within the ethoxy and alkyl chains |

| 141 | [¹³C₆H₄(OH)C(CH₃)(C₂H₅)]⁺ | Benzylic cleavage with charge on the phenol moiety |

| 45 | [C₂H₅O]⁺ | Fragment from the ethoxy chain |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire with a spectral width of 16 ppm, 32k data points, a relaxation delay of 2 s, and 16 scans.

-

¹³C NMR: Acquire with a spectral width of 250 ppm, 64k data points, a relaxation delay of 2 s, and 1024 scans, using proton decoupling.

-

-

2D Spectra Acquisition:

-

COSY: Acquire with a spectral width of 12 ppm in both dimensions, 2k x 256 data points, and 8 scans per increment.

-

HSQC: Acquire with a spectral width of 12 ppm (¹H) and 160 ppm (¹³C), 2k x 256 data points, and 16 scans per increment.

-

HMBC: Acquire with a spectral width of 12 ppm (¹H) and 220 ppm (¹³C), 2k x 512 data points, and 32 scans per increment. Optimize for a long-range coupling constant of 8 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in acetone.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode at 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 550.

-

Visualization of Workflows and Relationships

Experimental Workflow for Structure Elucidation

Caption: Workflow for the structure elucidation of the target compound.

Logical Relationship of NMR Experiments

Caption: Interrelationship of NMR experiments for structure determination.

Conclusion

The structural elucidation of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 requires a systematic application of modern spectroscopic techniques. By combining one- and two-dimensional NMR spectroscopy with mass spectrometry, a complete and unambiguous assignment of the molecular structure can be achieved. The detailed protocols and illustrative data provided in this guide serve as a valuable resource for researchers and scientists involved in the analysis of this important class of compounds, ensuring the accuracy and reliability of their quantitative studies.

References

Technical Guide: 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆ (CAS: 1173019-36-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆, an isotopically labeled internal standard crucial for the accurate quantification of nonylphenol ethoxylates in environmental and biological matrices.

Compound Identification and Properties

CAS Number: 1173019-36-7

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆ is a stable, isotopically labeled analog of a specific isomer of nonylphenol diethoxylate. The incorporation of six ¹³C atoms in the phenol ring provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical methods.

| Property | Value |

| Chemical Formula | ¹³C₆C₁₃H₃₂O₃ |

| Molecular Weight | 314.41 g/mol |

| Synonyms | 2-{2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethoxy}ethanol-¹³C₆, 2-{2-[4-(3,6-Dimethyl-3-heptyl)phenoxy]ethoxy}ethanol-¹³C₆, 3,6,3-Nonylphenol diethoxylate-¹³C₆, 363-NP2EO-¹³C₆ |

| Appearance | Typically supplied as a solution in a solvent like acetone |

| Storage | -20°C |

Suppliers

This analytical standard is available from various chemical suppliers specializing in reference materials and isotopically labeled compounds. A primary supplier is:

-

Sigma-Aldrich (Merck): Available as an analytical standard solution.

Core Application: Isotope Dilution Mass Spectrometry

The primary application of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆ is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of nonylphenol and its ethoxylates. These compounds are of significant environmental concern due to their endocrine-disrupting properties. The use of a stable isotope-labeled standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical results.

Experimental Protocol: Quantification of Nonylphenol Ethoxylates in Water Samples

The following is a generalized experimental protocol for the analysis of nonylphenol ethoxylates in water samples using 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆ as an internal standard, based on established methods such as ISO 18857-2.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If residual chlorine is present, quench with sodium thiosulfate. Acidify the sample to a pH below 2 with hydrochloric acid or sodium bisulfate to improve the stability of the analytes. Samples should be stored at 4°C and extracted within 7 days if unpreserved, or 14 days if preserved.

-

Spiking with Internal Standard: Fortify a known volume of the water sample (e.g., 100 mL to 1 L, depending on the expected concentration) with a precise amount of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-¹³C₆ solution.

-

SPE Cartridge Conditioning: Use a solid-phase extraction cartridge with a sorbent suitable for retaining nonylphenol ethoxylates (e.g., styrene-divinylbenzene copolymer). Condition the cartridge sequentially with dichloromethane, methanol, and acidified water.

-

Sample Loading: Pass the acidified and spiked water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

-

Washing: Wash the cartridge with a methanol/water solution to remove interfering hydrophilic compounds.

-

Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.

-

Elution: Elute the retained analytes and the internal standard from the cartridge with an appropriate organic solvent, such as a mixture of methanol and dichloromethane.

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent (e.g., acetone or methanol) for instrumental analysis.

Instrumental Analysis: GC-MS or LC-MS/MS

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, a derivatization step is typically required to improve the volatility and chromatographic behavior of the analytes.

-

Derivatization: Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the reconstituted extract and heat to convert the hydroxyl groups to trimethylsilyl ethers.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient to separate the target analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both the native analytes and the ¹³C₆-labeled internal standard.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity without the need for derivatization.

-

LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like ammonium acetate to promote ionization.

-

Flow Rate: A typical analytical flow rate (e.g., 0.2-0.5 mL/min).

-

-

MS/MS Conditions:

-

Ionization: Electrospray Ionization (ESI), typically in positive ion mode to form [M+NH₄]⁺ or [M+Na]⁺ adducts.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Quantification

The concentration of each analyte is determined by comparing the peak area ratio of the native analyte to the ¹³C₆-labeled internal standard against a calibration curve prepared with known concentrations of the native analytes and a constant concentration of the internal standard.

Quantitative Data

The following table summarizes typical performance data for the analysis of nonylphenol ethoxylates using isotope dilution methods. The exact values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Typical Value Range | Reference |

| Method Detection Limit (MDL) | 0.005 - 0.5 µg/L | [1] |

| Limit of Quantification (LOQ) | 0.015 - 1.5 µg/L | [1] |

| Recovery | 80 - 120% | [2] |

| Relative Standard Deviation (RSD) | < 15% | [2] |

Visualizations

Experimental Workflow

Caption: General workflow for the analysis of nonylphenol ethoxylates.

Isotope Dilution Principle

Caption: Principle of quantification by isotope dilution mass spectrometry.

References

A Technical Guide to the Isotopic Purity of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to determine the isotopic purity of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. While the precise isotopic purity of a specific batch is typically found on its Certificate of Analysis, this document details the standard analytical methodologies for its determination, offering insights into data interpretation and quality assessment for this stable isotope-labeled compound. Such labeled compounds are crucial as internal standards in quantitative bioanalysis and environmental monitoring.[1]

Data Presentation: Isotopic Purity

The isotopic purity of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a critical parameter that defines its quality and suitability for use as an internal standard. This data is typically provided by the manufacturer and is determined using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy. The data is best summarized in a tabular format for clarity.

| Parameter | Specification | Method |

| Chemical Formula | ¹³C₆C₁₅H₃₂O₃ | - |

| Molecular Weight | ~330.4 g/mol (M+6) | - |

| Isotopic Enrichment | Typically >99% | HRMS, NMR |

| Chemical Purity | Typically >98% | HPLC, GC-MS |

Note: The exact values for isotopic enrichment and chemical purity are lot-specific and should be obtained from the Certificate of Analysis provided by the supplier.

Experimental Protocols

The determination of isotopic purity for a ¹³C-labeled compound like 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 primarily relies on HRMS and NMR spectroscopy.[2][3]

1. High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive and rapid method for determining isotopic purity by analyzing the relative abundance of different isotopologs.[3][4]

-

Sample Preparation:

-

Prepare a stock solution of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a dilute solution (e.g., 1 µg/mL) for infusion or injection into the mass spectrometer.[3]

-

A corresponding solution of the unlabeled analogue should be prepared as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks.[4]

-

Infuse the sample directly or inject it via a liquid chromatography system.

-

Acquire the full scan mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI), focusing on the m/z range corresponding to the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Identify the monoisotopic peak for the unlabeled compound (¹²C) and the labeled compound (¹³C₆).

-

Measure the signal intensities of the [M+H]⁺ and the [M+6+H]⁺ ions.

-

The isotopic purity is calculated from the relative abundance of the ¹³C₆ isotopologue compared to the total abundance of all isotopologues. Corrections for the natural abundance of ¹³C in the unlabeled portion of the molecule should be applied for high accuracy.[5]

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct and unambiguous method for determining the isotopic enrichment at the labeled positions.[3][6]

-

Sample Preparation:

-

Dissolve a precisely weighed amount of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 in a deuterated solvent (e.g., CDCl₃) to a suitable concentration (typically 5-10 mg in 0.5-0.7 mL).[3]

-

An internal standard may be added for quantitative analysis.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a quantitative ¹³C NMR spectrum. This necessitates a long relaxation delay (D1) to ensure full relaxation of the carbon nuclei, typically 5 times the longest T1 relaxation time.[3]

-

Inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[3]

-

-

Data Analysis:

-

Integrate the areas of the signals corresponding to the ¹³C-labeled carbon atoms on the phenol ring.

-

The isotopic enrichment can be determined by comparing the integral of the ¹³C-enriched signals to the integrals of the natural abundance ¹³C signals of the non-labeled carbons within the molecule.

-

Visualizations

Caption: High-Resolution Mass Spectrometry workflow for isotopic purity assessment.

Caption: 13C NMR spectroscopy workflow for determining isotopic enrichment.

Caption: Labeled positions on the phenol ring of the molecule.

References

- 1. 4-(3,6-Dimethyl-3-heptyl)phenol-diethoxylate-ring-13C6 10ug/mL acetone, analytical standard 1173019-36-7 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. almacgroup.com [almacgroup.com]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Cornerstone of Quantitative Analysis: A Technical Guide to 13C-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of mass spectrometry-based research and drug development, the pursuit of accuracy and precision is paramount. This in-depth technical guide delves into the core characteristics of Carbon-13 (¹³C)-labeled internal standards, their pivotal role in isotope dilution mass spectrometry (IDMS), and the practical methodologies for their application. By providing a comprehensive overview, this guide aims to equip researchers with the knowledge to enhance the reliability and robustness of their quantitative workflows.

Fundamental Characteristics of ¹³C-Labeled Internal Standards

The efficacy of a ¹³C-labeled internal standard (IS) is contingent on several key characteristics that ensure it behaves as a true chemical mimic of the analyte of interest. These properties are critical for the accurate correction of variations that can occur during sample preparation and analysis.[1]

Table 1: Key Quality Attributes of ¹³C-Labeled Internal Standards

| Characteristic | Specification | Importance in Quantitative Analysis |

| Isotopic Purity | Typically >98-99 atom % ¹³C | High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[2][3] |

| Chemical Purity | Generally ≥98% | High chemical purity ensures that the measured response is solely from the internal standard and not from impurities, which could interfere with the analyte or IS signal and compromise the accuracy of the assay.[2] |

| Stability | Stable under storage and experimental conditions | The internal standard must not degrade during storage or sample processing, as this would lead to an inaccurate IS concentration and consequently, erroneous quantification of the analyte. ¹³C-labeled compounds are generally chemically stable.[4] |

| Co-elution with Analyte | Identical retention time in chromatographic systems | Co-elution is crucial for the effective correction of matrix effects. If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. ¹³C-labeling does not typically alter chromatographic behavior.[5] |

| Mass Difference | Sufficient mass shift from the unlabeled analyte | A clear mass difference ensures that the mass spectrometer can distinguish between the analyte and the internal standard without isotopic crosstalk, which is the interference between the mass signals of the two species. |

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds to achieve highly accurate and precise quantification.[6] The fundamental principle lies in the addition of a known amount of a ¹³C-labeled internal standard to a sample containing an unknown quantity of the corresponding unlabeled analyte.[6] Because the labeled standard is chemically identical to the analyte, it experiences the same physical and chemical effects throughout the analytical workflow, including extraction, derivatization, and ionization.[6] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the ¹³C-labeled internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.[6]

Experimental Protocols

The successful implementation of IDMS using ¹³C-labeled internal standards relies on meticulous experimental execution. The following sections provide detailed methodologies for key stages of the quantitative workflow.

Synthesis and Purification of a ¹³C-Labeled Internal Standard

While many ¹³C-labeled standards are commercially available, custom synthesis may be required for novel compounds. The following is a representative protocol for the gram-scale synthesis and purification of ¹³C-labeled levoglucosan from ¹³C-glucose.[7]

Materials:

-

¹³C-labeled Glucose

-

2-chloro-1,3-dimethylimidazolinium chloride

-

Solvents (e.g., for reaction and chromatography)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve the ¹³C-labeled glucose in an appropriate solvent.

-

Activation: Add 2-chloro-1,3-dimethylimidazolinium chloride to the solution. This reagent selectively activates the anomeric carbon for the subsequent cyclization reaction.

-

Conversion: Heat the reaction mixture to facilitate the conversion of the labeled glucose into the anhydroglucose (levoglucosan).

-

Purification: After the reaction is complete, concentrate the mixture and purify the crude product using silica gel column chromatography to isolate the ¹³C-labeled levoglucosan.

-

Characterization: Confirm the identity and purity of the synthesized standard using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Analysis of a Small Molecule in Plasma by LC-MS/MS

This protocol outlines a general procedure for the absolute quantification of a small molecule drug in a plasma matrix using a synthesized ¹³C-labeled internal standard.[6]

Table 2: Typical LC-MS/MS Instrumentation and Parameters

| Parameter | Typical Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Optimized for analyte separation |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 650 °C |

| Capillary Voltage | 2.8 kV |

| Collision Gas | Argon |

| MRM Transitions | Optimized for both analyte and ¹³C-IS |

Sample Preparation Protocol (Protein Precipitation):

-

Aliquoting: Into a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

-

Internal Standard Spiking: Add a fixed amount of the ¹³C-labeled internal standard solution to each tube.

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortexing: Vortex each tube vigorously for 1-2 minutes.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Analysis Workflow:

Data Presentation and Performance

The use of ¹³C-labeled internal standards significantly enhances the performance of quantitative assays. The following table summarizes typical performance characteristics of an LC-MS/MS method employing a ¹³C-labeled internal standard, benchmarked against common regulatory acceptance criteria.

Table 3: Typical Quantitative Performance of an LC-MS/MS Assay with a ¹³C-Labeled Internal Standard

| Performance Metric | Typical Acceptance Criteria | Performance with ¹³C-IS |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Typically within ±5% |

| Precision (%CV) | ≤15% (≤20% at LLOQ) | Typically ≤5% |

| Recovery | Consistent and reproducible | Often >90% and highly consistent |

| Matrix Effect | Coefficient of variation (CV) of the matrix factor should be ≤15% | Minimal and effectively corrected |

LLOQ: Lower Limit of Quantification

Conclusion

¹³C-labeled internal standards are the cornerstone of modern quantitative mass spectrometry, providing an unparalleled level of accuracy and precision through the principles of isotope dilution. Their chemical and physical identity to the target analyte ensures robust correction for experimental variability, from sample preparation to instrumental analysis. By adhering to rigorous experimental protocols and understanding the key characteristics of these standards, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their quantitative data, leading to more confident decision-making in their respective fields. The detailed methodologies and performance data presented in this guide serve as a comprehensive resource for the successful implementation of ¹³C-labeled internal standards in demanding analytical applications.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Gram-scale synthesis and efficient purification of 13C-labeled levoglucosan from 13C glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Mass Shift of 13C6 Labeled Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the principles, methodologies, and applications of utilizing 13C6 labeled compounds in mass spectrometry-based research. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of how the incorporation of Carbon-13 isotopes leads to a detectable mass shift, enabling precise and quantitative analysis of various biological processes.

Core Principles of Stable Isotope Labeling and Mass Shift

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive, "heavy" isotopes into molecules to trace their metabolic fate and quantify their abundance.[1] Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon. While the vast majority of carbon in nature is Carbon-12 (¹²C), approximately 1.1% is ¹³C.[2] By synthesizing molecules with a higher abundance of ¹³C, typically replacing all six carbon atoms in a hexose sugar or an amino acid backbone with ¹³C (termed ¹³C₆), a predictable increase in molecular mass is achieved.[3]

This "mass shift" is the cornerstone of quantitative mass spectrometry techniques. Since the labeled and unlabeled (native) versions of a compound are chemically identical, they exhibit similar behavior during sample preparation, chromatographic separation, and ionization.[4] However, their difference in mass allows for their distinct detection and quantification by a mass spectrometer. The intensity of the signal for the heavy and light versions of the compound directly corresponds to their relative abundance in the sample.[3]

Quantitative Data on Mass Shifts

The predictable and precise mass difference between labeled and unlabeled compounds is critical for accurate quantification. The following tables summarize the theoretical mass shifts for commonly used ¹³C₆ labeled compounds in two major applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Table 1: Mass Shift of ¹³C₆ Labeled Amino Acids in SILAC

| Amino Acid | Isotopic Label | Chemical Formula (Labeled Portion) | Monoisotopic Mass of Unlabeled Amino Acid (Da) | Monoisotopic Mass of Labeled Amino Acid (Da) | Mass Shift (Da) |

| Lysine | ¹³C₆ | ¹³C₆H₁₄N₂O₂ | 146.1055 | 152.1257 | 6.0202 |

| Arginine | ¹³C₆ | ¹³C₆H₁₄N₄O₂ | 174.1117 | 180.1319 | 6.0202 |

Note: In practice, other isotopic variants of lysine and arginine, such as those also containing ¹⁵N, are used to enable multiplexing and introduce larger mass shifts (e.g., ¹³C₆,¹⁵N₂-Lysine with an 8 Da shift and ¹³C₆,¹⁵N₄-Arginine with a 10 Da shift).[5][6]

Table 2: Mass Shift of Key Metabolites in ¹³C-MFA with ¹³C₆-Glucose

| Metabolite | Labeled Precursor | Number of ¹³C Atoms Incorporated | Monoisotopic Mass of Unlabeled Metabolite (Da) | Monoisotopic Mass of Labeled Metabolite (Da) | Mass Shift (Da) |

| Glucose-6-phosphate | ¹³C₆-Glucose | 6 | 259.0222 | 265.0424 | 6.0202 |

| Fructose-1,6-bisphosphate | ¹³C₆-Glucose | 6 | 339.9884 | 346.0086 | 6.0202 |

| Pyruvate | ¹³C₆-Glucose | 3 | 88.0160 | 91.0261 | 3.0101 |

| Lactate | ¹³C₆-Glucose | 3 | 90.0317 | 93.0418 | 3.0101 |

| Citrate | ¹³C₆-Glucose | 2 (from first turn of TCA) | 191.0192 | 193.0293 | 2.0101 |

| α-Ketoglutarate | ¹³C₆-Glucose | 2 (from first turn of TCA) | 145.0137 | 147.0238 | 2.0101 |

| Malate | ¹³C₆-Glucose | 3 (via pyruvate carboxylase) | 133.0140 | 136.0241 | 3.0101 |

Note: The number of incorporated ¹³C atoms and the resulting mass shift in metabolites downstream of glucose depends on the specific metabolic pathways utilized by the cells.[7][8] For example, pyruvate derived from ¹³C₆-glucose via glycolysis will contain three ¹³C atoms (M+3).[7] When this pyruvate enters the TCA cycle as acetyl-CoA, it contributes two ¹³C atoms, leading to M+2 labeled citrate in the first turn.[9]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate results. Below are methodologies for two key applications of ¹³C₆ labeling.

Protocol for SILAC Labeling and Mass Spectrometry Analysis

This protocol outlines the key steps for a typical SILAC experiment to quantify differences in protein abundance.[10][11][12]

1. Cell Culture and Metabolic Labeling (Adaptation Phase):

-

Culture two populations of cells in parallel.

-

For the "heavy" population, use a SILAC-specific medium that lacks lysine and arginine but is supplemented with "heavy" ¹³C₆-lysine and ¹³C₆-arginine.

-

For the "light" population, use the same medium supplemented with unlabeled ("light") lysine and arginine.

-

Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids into the proteome.

2. Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment) to one cell population while the other serves as a control.

3. Cell Harvesting and Lysis:

-

Harvest both cell populations.

-

Lyse the cells separately using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "heavy" and "light" lysates.

5. Protein Digestion:

-

Reduce the protein mixture with a reducing agent (e.g., DTT) and alkylate with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

6. Peptide Cleanup:

-

Desalt and concentrate the peptide mixture using a solid-phase extraction method (e.g., C18 StageTips).

7. LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system for peptide separation.

-

Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation (MS/MS).

8. Data Analysis:

-

Process the raw mass spectrometry data using specialized software (e.g., MaxQuant).

-

The software will identify peptides and proteins by searching the MS/MS spectra against a protein sequence database.

-

The relative quantification of proteins is determined by calculating the ratio of the signal intensities of the "heavy" and "light" peptide pairs.

Protocol for ¹³C-Metabolic Flux Analysis using GC-MS

This protocol describes a general workflow for tracing the metabolism of ¹³C₆-glucose and quantifying metabolic fluxes using Gas Chromatography-Mass Spectrometry (GC-MS).[1][13][14][15]

1. Cell Culture and Labeling:

-

Culture cells in a defined medium containing ¹³C₆-glucose as the sole carbon source.

-

Ensure the cells reach a metabolic steady state during the labeling period.

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is typically done by aspirating the medium and adding a cold solvent (e.g., -80°C methanol).

-

Extract metabolites using a polar solvent or a biphasic solvent system (e.g., methanol/water/chloroform) to separate polar metabolites from lipids.

3. Sample Derivatization:

-

Dry the polar metabolite extract completely.

-

Derivatize the metabolites to increase their volatility for GC analysis. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

4. GC-MS Analysis:

-

Analyze the derivatized samples on a GC-MS system.

-

The GC separates the different metabolites based on their boiling points and interaction with the column stationary phase.

-

The MS detects and fragments the eluting metabolites, providing information on their mass and the distribution of ¹³C isotopes within the molecule (mass isotopomer distribution).

5. Data Analysis and Flux Calculation:

-

Process the raw GC-MS data to identify metabolites and determine their mass isotopomer distributions.

-

Correct the raw data for the natural abundance of ¹³C.

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model.

-

The software calculates the metabolic fluxes that best explain the observed labeling patterns.

Visualizing Workflows and Pathways

Diagrams are crucial for understanding the complex workflows and biological pathways investigated using ¹³C₆ labeled compounds. The following visualizations are generated using the Graphviz DOT language.

Caption: General experimental workflow for a SILAC experiment.

Caption: Workflow for ¹³C-Metabolic Flux Analysis (¹³C-MFA).

Caption: Tracing ¹³C from glucose through central carbon metabolism.

References

- 1. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. broadinstitute.org [broadinstitute.org]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 6. What are the heavy amino acid residues in the PTMScan® Control Peptides? | Cell Signaling Technology [cellsignal.com]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. benchchem.com [benchchem.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 15. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to the Storage and Stability of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 Solution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for ensuring the integrity of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 solutions. Given the critical role of isotopically labeled standards in quantitative analysis, maintaining their chemical purity and concentration is paramount.

Introduction

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a stable isotope-labeled internal standard used in the trace analysis of its unlabeled counterpart, a non-ionic surfactant belonging to the alkylphenol ethoxylate family. Accurate quantification in complex matrices, particularly in environmental and biological samples, relies on the stability of this standard. This document outlines the potential degradation pathways, recommended storage and handling procedures, and a robust analytical strategy to monitor the stability of the standard solution.

The primary safety considerations for ¹³C-labeled compounds are dictated by the toxicological and chemical properties of the molecule itself, not the isotope.[1] Therefore, the safety precautions required are identical to those for the unlabeled version of the same compound.[1]

Storage and Handling

Proper storage and handling are critical to prevent degradation and maintain the integrity of the 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 solution.

2.1. Recommended Storage Conditions

Based on supplier recommendations for analogous isotopically labeled standards, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Frozen) | Minimizes chemical degradation and solvent evaporation. |

| Solvent | Acetone (or as specified by the manufacturer) | The compound is typically supplied in a compatible solvent. |

| Container | Amber glass vials with PTFE-lined caps | Protects from light and prevents leaching and solvent loss. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) if repeatedly accessed | Minimizes oxidation of the phenolic group and ethoxylate chain. |

Note: Stock solutions stored at -20°C in tightly sealed, light-protected vials can be stable for several months. Working solutions are typically less stable, and it is recommended to prepare them fresh or store them for no more than 16 days under refrigeration.[2]

2.2. Handling Procedures

-

Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

-

Minimize the time the vial is open to reduce solvent evaporation and exposure to air and light.

-

Use clean, calibrated pipettes for withdrawing aliquots to avoid cross-contamination.

-

For highly toxic materials, double gloving is recommended.[1]

Stability Profile and Degradation Pathways

While specific stability data for 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is not extensively published, the degradation pathways can be inferred from the behavior of other alkylphenol ethoxylates. The primary routes of degradation are hydrolysis and oxidation.

3.1. Potential Degradation Pathways

The principal degradation mechanisms for alkylphenol ethoxylates involve the shortening of the ethoxylate chain.[3][4] Under stress conditions, the following degradation products may be observed:

-

Hydrolysis of the Ether Linkage: Acidic or basic conditions can catalyze the cleavage of the ethoxylate chain, leading to the formation of 4-(3',6'-Dimethyl-3'-heptyl)phenol monoethoxylate-13C6 and, ultimately, 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6.

-

Oxidation: The phenolic hydroxyl group and the ethoxylate chain are susceptible to oxidation, especially in the presence of light, heat, and oxygen. This can lead to the formation of various oxidative degradation products.

Caption: Hypothesized degradation pathways of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6.

Experimental Protocols for Stability Assessment

A comprehensive stability study should include long-term stability testing under recommended storage conditions and forced degradation studies to identify potential degradation products and validate the stability-indicating nature of the analytical method.

4.1. Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and establish the specificity of the analytical method.[5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[5][6]

4.1.1. Stress Conditions

| Condition | Protocol |

| Acid Hydrolysis | Mix the standard solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C for 24 hours. Neutralize before analysis. |

| Base Hydrolysis | Mix the standard solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C for 4 hours. Neutralize before analysis. |

| Oxidation | Mix the standard solution with 3% H₂O₂ (1:1 v/v). Store at room temperature, protected from light, for 24 hours. |

| Thermal Degradation | Incubate the standard solution at 70°C for 7 days. |

| Photostability | Expose the standard solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A control sample should be protected from light. |

4.2. Stability-Indicating Analytical Method: LC-MS/MS

A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is highly suitable for the quantitative analysis of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 and its potential degradation products due to its high sensitivity and selectivity.[7][8][9]

4.2.1. Illustrative LC-MS/MS Parameters

-

LC System: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 5 mM Ammonium Acetate in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-7 min: 95% B

-

7.1-9 min: 30% B

-

-

Injection Volume: 5 µL

-

MS System: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions (Hypothetical):

-

Parent (Diethoxylate-13C6): Q1/Q3 to be determined based on [M+NH₄]⁺ adduct.

-

Degradant 1 (Monoethoxylate-13C6): Q1/Q3 to be determined.

-

Degradant 2 (Phenol-13C6): Q1/Q3 to be determined.

-

Caption: Experimental workflow for the stability assessment of the solution.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate comparison and interpretation.

5.1. Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study.

| Stress Condition | Time | Assay of Parent (%) | 4-(3',6'-Dimethyl-3'-heptyl)phenol monoethoxylate-13C6 (%) | 4-(3',6'-Dimethyl-3'-heptyl)phenol-13C6 (%) | Total Degradants (%) | Mass Balance (%) |

| Control | 0 | 100.0 | ND | ND | 0.0 | 100.0 |

| 0.1 M HCl | 24h @ 60°C | 88.5 | 9.2 | 1.5 | 10.7 | 99.2 |

| 0.1 M NaOH | 4h @ 60°C | 85.2 | 11.8 | 2.1 | 13.9 | 99.1 |

| 3% H₂O₂ | 24h @ RT | 92.1 | ND | ND | 7.5 (Oxidative) | 99.6 |

| Thermal | 7d @ 70°C | 95.8 | 3.1 | 0.5 | 3.6 | 99.4 |

| Photostability | 1.2M lux h | 94.3 | 2.5 | ND | 5.1 (Photo) | 99.4 |

| ND: Not Detected; RT: Room Temperature. Data is for illustrative purposes only. |

5.2. Interpretation

-

Mass Balance: A mass balance close to 100% indicates that all major degradation products have been accounted for by the analytical method.

-

Degradation Profile: The data helps to identify the conditions under which the compound is least stable. In this illustrative example, the compound shows the most significant degradation under basic and acidic hydrolytic conditions.

-

Method Specificity: The ability to separate and quantify the parent compound from its degradation products confirms the stability-indicating nature of the analytical method.

Conclusion

The stability of the 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 solution is crucial for its intended use as an internal standard. By adhering to the recommended storage and handling procedures, the integrity of the standard can be maintained. A well-designed stability study, incorporating forced degradation and a validated stability-indicating LC-MS/MS method, is essential to understand the degradation profile and ensure the accuracy of analytical results. Researchers should perform stability tests to determine the appropriate storage duration for their specific standards and conditions.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkylphenol ethoxylate degradation products in land-applied sewage sludge (biosolids) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 7. lcms.cz [lcms.cz]

- 8. www2.gov.bc.ca [www2.gov.bc.ca]

- 9. www2.gov.bc.ca [www2.gov.bc.ca]

Methodological & Application

Application Note: Quantitative Analysis of Alkylphenol Ethoxylates in Environmental Samples by LC-MS/MS using a ¹³C Internal Standard

Abstract

This application note details a robust and sensitive method for the quantification of alkylphenol ethoxylates (APEOs), including nonylphenol ethoxylates (NPEOs) and octylphenol ethoxylates (OPEOs), in environmental water samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a ¹³C-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This approach provides a reliable tool for researchers, scientists, and professionals in drug development and environmental monitoring to accurately assess the levels of these endocrine-disrupting compounds.

Introduction

Alkylphenol ethoxylates are a class of non-ionic surfactants widely used in detergents, emulsifiers, and various industrial processes.[1] Due to their widespread use, APEOs and their degradation products, such as nonylphenol (NP) and octylphenol (OP), have become ubiquitous environmental contaminants.[2] These compounds are known endocrine disruptors and can have adverse effects on aquatic organisms and human health.[3][4] Consequently, regulatory bodies worldwide have established strict limits on the presence of APEOs in consumer products and environmental matrices.[3][5]

Accurate and reliable quantification of APEOs is crucial for monitoring their environmental fate and ensuring regulatory compliance. LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[4] However, the complexity of environmental samples can lead to significant matrix effects, impacting the accuracy of quantification.[6] The use of a stable isotope-labeled internal standard, such as a ¹³C-labeled APEO, is the most effective way to compensate for these matrix-induced variations and potential analyte losses during sample preparation.[6][7] This internal standard, being chemically identical to the analyte, co-elutes and experiences the same ionization effects, thereby enabling highly accurate and precise quantification through isotope dilution mass spectrometry (IDMS).[7]

This application note provides a detailed protocol for the extraction, separation, and quantification of APEOs in water samples using LC-MS/MS with a ¹³C internal standard.

Experimental Protocols

Materials and Reagents

-

Standards:

-

Native APEO standards (NPEO and OPEO mixtures)

-

¹³C-labeled Nonylphenol Ethoxylate (¹³C-NPEO) internal standard solution (e.g., ¹³C₆-ring labeled)

-

-

Solvents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

-

Reagents:

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

-

Solid-Phase Extraction (SPE):

-

Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB)

-

Standard Preparation

-

Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of native APEO mixtures and the ¹³C-NPEO internal standard in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions with methanol to achieve a concentration range of 1 to 100 ng/mL.[5]

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of ¹³C-NPEO in methanol.

Sample Preparation (Solid-Phase Extraction)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. To prevent biodegradation of APEOs, acidify the samples to a pH below 3 with an appropriate acid.[8] Process samples as quickly as possible.[8]

-

Spiking: To a 250 mL water sample, add a known amount of the ¹³C-NPEO internal standard spiking solution to achieve a final concentration of 10 ng/L.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interferences.

-

Elution: Elute the retained analytes with 10 mL of methanol.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm).[9]

-

Mobile Phase A: 10 mM Ammonium acetate in water.[9]

-

Mobile Phase B: Acetonitrile.[9]

-

Gradient: A linear gradient from 60% to 98% B over 10 minutes, followed by a re-equilibration period.[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Injection Volume: 5 µL.[9]

-

Column Temperature: 40 °C.[9]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[10]

-